molecular formula C6HCl5S B089746 Pentachlorobenzenethiol CAS No. 133-49-3

Pentachlorobenzenethiol

Cat. No. B089746
CAS RN: 133-49-3
M. Wt: 282.4 g/mol
InChI Key: LLMLGZUZTFMXSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pentachlorobenzenethiol's synthesis might be analogous to related compounds, where direct reactions between specific chlorinated compounds and thiols or sulfenyl chlorides are employed. For example, the synthesis of organometallic complexes such as pentabenzyltantalum involves direct reactions with chlorinated precursors and could provide insights into potential synthetic routes for pentachlorobenzenethiol by analogy (Groysman et al., 2003).

Molecular Structure Analysis

Molecular structure studies of compounds similar to pentachlorobenzenethiol, such as pentacarbonyl compounds and various organometallic complexes, reveal detailed geometric arrangements that could be reflective of pentachlorobenzenethiol's structure. X-ray crystallography provides insights into the arrangements of atoms within these molecules, indicating square-pyramidal geometries and other complex structures that might also be relevant to pentachlorobenzenethiol (Tzschach et al., 1983).

Chemical Reactions and Properties

The reactivity of chlorinated compounds, including those structurally related to pentachlorobenzenethiol, can be explored through studies on their chemical reactions. For instance, reactions of pentachlorobenzene with different reagents lead to a variety of decomposition products, shedding light on the potential reactivity of pentachlorobenzenethiol under similar conditions (Klusmeier et al., 1988).

Physical Properties Analysis

While specific studies on pentachlorobenzenethiol are scarce, the physical properties of related chlorinated compounds have been documented. For example, thermal decomposition studies provide valuable information on the stability and behavior of these compounds at various temperatures, which could be analogous to pentachlorobenzenethiol's physical properties (Klusmeier et al., 1988).

Chemical Properties Analysis

The chemical properties of pentachlorobenzenethiol could be inferred from studies on similar compounds, where interactions with other substances reveal reactivity patterns. For example, the substitution reactions involving pentachlorobenzenesulfenyl chloride suggest mechanisms that might also apply to pentachlorobenzenethiol, highlighting its potential reactivity and chemical behavior (Tanner, Wada, & Brownlee, 1973).

Scientific Research Applications

  • Pentachlorobenzenethiol is produced as an intermediate during the metabolism of the fungicide pentachloronitrobenzene by the protozoan Tetrahymena thermophila. This process involves a thiol methyltransferase enzyme, which may play a role in detoxication of reactive thiols (Drotar & Fall, 1986).

  • In humans, a sulfur derivative that yields Pentachlorobenzenethiol after hydrolysis has been identified as a major metabolite of hexachlorobenzene (HCB). This discovery suggests that the formation of this cysteine conjugate is a significant metabolic pathway for HCB in humans (To-Figueras et al., 1997).

  • Pentachlorobenzenethiol has been found in various environmental media such as the atmosphere, sediments, and biota, even in remote areas. Its presence in the environment has decreased significantly over time due to reduced emissions and usage (Bailey, van Wijk, & Thomas, 2009).

  • Pentachlorobenzenethiol is also a metabolite of hexachlorobenzene found in human feces, indicating its role in the body's metabolism and elimination processes (To-Figueras et al., 2000).

  • Studies have demonstrated that Pentachlorobenzenethiol induces electrical conductivity in lipid bilayer membranes, suggesting its potential use in studying membrane dynamics and the effects of environmental pollutants on biological systems (Smejtek, Jayaweera, & Hsu, 2005).

  • The temperature can influence the toxicity of Pentachlorobenzenethiol to certain aquatic organisms, which is important for understanding environmental risk assessments (Lydy, Belden, & Ternes, 1999).

Safety And Hazards

Pentachlorobenzenethiol is a hazardous substance. It causes severe skin burns and eye damage . It is also air-sensitive and should be stored under inert gas .

Future Directions

There is a paper accepted in the Journal of Nanoscience and Nanotechnology that discusses the effect of solution concentration on the formation of ordered domains in Pentachlorobenzenethiol self-assembled monolayers on Au(111) . This suggests that future research directions could involve studying the properties of Pentachlorobenzenethiol in different concentrations and environments.

properties

IUPAC Name

2,3,4,5,6-pentachlorobenzenethiol
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InChI

InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLMLGZUZTFMXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6HCl5S
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DSSTOX Substance ID

DTXSID3044540
Record name Pentachlorobenzenethiol
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Molecular Weight

282.4 g/mol
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Physical Description

Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline]
Record name Pentachlorothiophenol
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Flash Point

>300 °C closed cup
Record name PENTACHLOROTHIOPHENOL
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Product Name

Pentachlorothiophenol

Color/Form

Grey solid

CAS RN

133-49-3
Record name Pentachlorothiophenol
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Melting Point

231.5 °C
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Synthesis routes and methods

Procedure details

Hexachlorobenzene (25.0 g, 0.088 mol) was added to 50 mL of dimethylformamide followed by the addition of 7.4 g (0.096 mol) of 73% sodium hydrosulfide and 7.9 mL (0.079 mol) of 40% aqueous sodium hydroxide. The stirred reaction mixture was heated to 85° C. for 3.0 hr, cooled to room temperature, and poured into 200 mL of water. After 10 min of stirring, the insoluble material was removed by filtration, and the filtrate acidified with 15 mL (0.18 mol) of concentrated aqueous hydrochloric acid. The resulting precipitate was collected by filtration, washed with 100 mL of water, and dried in vacuo giving 22.8 g, 92% of theoretical, of pentachlorothiophenol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
P Smejtek, AR Jayaweera, K Hsu - The Journal of membrane biology, 1983 - Springer
Pentachlorobenzenethiol (PCBT) has been considered an anomalous uncoupler. It was reported as active in mitochondria, but not effective in inducing electrical conductivity in lipid …
Number of citations: 9 link.springer.com
R Radomski, J Gallier, P Rivet - Molecular Crystals and Liquid …, 1981 - Taylor & Francis
The nuclear magnetic resonance line width, second moment and the relaxation times T 1 and T 1p have been measured for protons in a pentachlorobenzenethiol (PCIBT) crystal, from …
Number of citations: 3 www.tandfonline.com
H Kang, D Lee, E Ito, JB Park, M Hara… - Journal of Nanoscience …, 2014 - ingentaconnect.com
Molecular-scale surface structures of self-assembled monolayers (SAMs) prepared by the adsorption of pentafluorobenzenethiols (PFBT) and pentachlorobenzenethiols (PCBT) on Au(…
Number of citations: 5 www.ingentaconnect.com
H Kang, E Ito, T Hayashi, M Hara… - Journal of Nanoscience …, 2016 - ingentaconnect.com
The surface structures of self-assembled monolayers (SAMs) formed by the adsorption of pentachlorobenzenethiol (PCBT) molecules on Au(111) as a function of solution concentration …
Number of citations: 1 www.ingentaconnect.com
KM Webber, BC Gates, W Drenth - Journal of Catalysis, 1977 - Elsevier
An industrial process for the production of acetic acid from methanol and CO was reported by Roth et al.(1); a 315 million lb/yr plant was brought on stream in 1970 (1, 2), and a 600 …
Number of citations: 21 www.sciencedirect.com
AM Drotar, R Fall - Pesticide Biochemistry and Physiology, 1986 - Elsevier
… thermophila produces pentachlorobenzenethiol as an … methylation of pentachlorobenzenethiol has been detected in … With pentachlorobenzenethiol as the methyl acceptor the …
Number of citations: 18 www.sciencedirect.com
DK Yarmukhametova, IV Cheplanova - … of the Academy of Sciences of the …, 1966 - Springer
Organophosphorus derivatives of pentachlorobenzenethiol … It is known from the literature that many pentachlorobenzenethiol derivatives are pesticides. Thus, pentachlorobenzenesulfenyl …
Number of citations: 3 link.springer.com
노재근 - 대한화학회제104 회학술대회, 2009 - scholarworks.bwise.kr
ScholarWorks@Hanyang University: Molecular Assembly and Structure of Pentafluorobenzenethiol and Pentachlorobenzenethiol on Au(111) … Molecular Assembly …
Number of citations: 0 scholarworks.bwise.kr
M KULKA - The Journal of Organic Chemistry, 1959 - ACS Publications
… and pentachlorobenzenethiol remained unchanged after prolonged heating with butanolic … prepared in 90% yield by ethylation of pentachlorobenzenethiol with diethyl sulfateand alkali …
Number of citations: 28 pubs.acs.org
AG Smith, JE Francis - Biochemical pharmacology, 1983 - Elsevier
… In contrast, there were only small differences in the levels of pentachlorobenzenethiol … Pentachlorobenzenethiol itself was also detected in greater quantities in female liver than male, …
Number of citations: 45 www.sciencedirect.com

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